molecular formula C18H20FN3O4 B565688 9-Piperazino Ofloxacin CAS No. 197291-75-1

9-Piperazino Ofloxacin

Cat. No. B565688
M. Wt: 361.373
InChI Key: FHAKLRRIGREDDW-UHFFFAOYSA-N
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Description

9-Piperazino Ofloxacin, also known as Ofloxacin EP Impurity D, is a derivative of Ofloxacin . It has the molecular formula C18H20FN3O4 .


Synthesis Analysis

The synthesis of 9-Piperazino Ofloxacin involves several methods including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of 9-Piperazino Ofloxacin is complex. It includes a piperazine ring, which is a six-membered ring containing two nitrogen atoms, and a quinolone structure, which is a type of aromatic organic compound .


Physical And Chemical Properties Analysis

9-Piperazino Ofloxacin has a molecular weight of 361.37 g/mol . The predicted density is 1.48±0.1 g/cm3, and the predicted boiling point is 588.1±50.0 °C .

Scientific Research Applications

    Degradation of Ofloxacin in Water

    • Scientific Field : Environmental Chemistry .
    • Application Summary : This research focuses on the degradation of Ofloxacin in water using a combination of simulated solar light and persulfate .
    • Methods : The study explored the influence of solution pH and water matrix on Ofloxacin degradation. The degradation curves were fitted by the pseudo-first-order model .
    • Results : The combination of persulfate and solar led to a significant synergistic effect for Ofloxacin degradation. The degradation rate constants decreased from 0.9704 to 0.0909 min−1 with increasing solution pH from 4 to 10 .

    Removal of Ofloxacin through Advanced Oxidation and Adsorption

    • Scientific Field : Environmental Science .
    • Application Summary : This study explores the utilization of adsorption and advanced oxidation processes for the degradation of Ofloxacin using a green functionalized carbon nanotube .
    • Methods : Different advanced oxidation processes (AOPs) were used, including photolytic degradation, heterogeneous photocatalysis, ozonation, and catalytic ozonation .
    • Results : Ozonation and catalytic ozonation resulted in the highest efficiencies, 90%, and 70%, respectively, after a 30-min reaction .
  • Photodegradation of Ofloxacin
    • Scientific Field : Environmental Chemistry .
    • Application Summary : This research focuses on the photodegradation of Ofloxacin under sunlight .
    • Methods : The study involved photooxidation under sunlight and the formation of different metabolites of Ofloxacin was analyzed using High-Performance Liquid Chromatography (HPLC) .
    • Results : The study found that maximum removal efficiency of Ofloxacin was around 80% .

properties

IUPAC Name

6-fluoro-2-methyl-7-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN3O4/c1-10-9-26-17-14(19)13(21-5-3-20(2)4-6-21)7-11-15(17)22(10)8-12(16(11)23)18(24)25/h7-8,10H,3-6,9H2,1-2H3,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHAKLRRIGREDDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COC2=C3N1C=C(C(=O)C3=CC(=C2F)N4CCN(CC4)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-Piperazino Ofloxacin

CAS RN

197291-75-1
Record name 9-Piperazino ofloxacin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0197291751
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-PIPERAZINO OFLOXACIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8L87OH5G1Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
4
Citations
L Zivanovic, G Zigic, M Zecevic - Journal of Chromatography A, 2006 - Elsevier
… method was developed and validated for simultaneous determination of fluoroquinolone antibacterial ofloxacin and its degradation products: decarboxy ofloxacin, 9-piperazino ofloxacin…
Number of citations: 56 www.sciencedirect.com
DT Sponza, P Koyuncuoglu - Clin Microbiol Infect, 2019 - siriusstore.com
… Molecular structures of OFL and its metabolites namely POF (9-piperazino ofloxacin) and … and oxociprofloxacin while 9-piperazino ofloxacin and des-methyl ofloxacin are the …
Number of citations: 10 www.siriusstore.com
AM Pimenta, MRS Souto, RIL Catarino… - …, 2011 - Wiley Online Library
… Ofloxacin degradation products (decarboxy ofloxacin, 9-piperazino ofloxacin, des-methyl ofloxacin, and ofloxacin-N-oxide) may be present in pharmaceuticals and biological samples. …
HWGI Ozdilek - 2018 - colpan.org
Global Conference on Global Warming (GCGW) is a multi–disciplinary international conference on all aspects of global warming including its evidence, causes, impacts and potential …
Number of citations: 3 colpan.org

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